molecular formula C22H27N5O B2383362 3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 902316-43-2

3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2383362
CAS No.: 902316-43-2
M. Wt: 377.492
InChI Key: LNIFZJWBHQEQGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a potent, cell-permeable, and selective ATP-competitive inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded in the critical region of chromosome 21 and is implicated in the pathogenesis of Down syndrome, making this compound a vital tool for investigating associated neurodevelopmental abnormalities and cognitive deficits. Its high selectivity profile allows researchers to dissect DYRK1A-specific signaling pathways without significant off-target effects on other kinases. Beyond neuroscience, this inhibitor is extensively used in cancer research, as DYRK1A activity influences cell cycle progression and tumorigenesis; it has been shown to exert anti-proliferative effects in various preclinical cancer models, including glioblastoma and leukemia . The compound's mechanism involves altering the phosphorylation state of key transcription factors like NFAT and GLI1, thereby modulating gene expression programs critical for cell differentiation and survival. This makes it an indispensable pharmacological probe for studying haploinsufficiency, beta-cell proliferation, and tau protein pathophysiology in Alzheimer's disease .

Properties

IUPAC Name

3-(2-methoxyphenyl)-5-methyl-7-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-16(2)15-25-9-11-26(12-10-25)21-13-17(3)24-22-19(14-23-27(21)22)18-7-5-6-8-20(18)28-4/h5-8,13-14H,1,9-12,15H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIFZJWBHQEQGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC(=C)C)C4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Intermediate

The synthesis commences with the preparation of 3-(2-methoxyphenyl)-5-amino-1H-pyrazole. 2-Methoxyphenylacetonitrile is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 80°C for 12 hours, yielding 3-(dimethylamino)-2-(2-methoxyphenyl)acrylonitrile. Subsequent treatment with hydrazine hydrate in ethanol under reflux for 6 hours affords the pyrazole intermediate (85% yield).

Cyclization to Pyrazolo[1,5-a]pyrimidinone

The pyrazole is cyclized with methyl malonate in the presence of sodium ethoxide (EtONa) in ethanol at reflux for 24 hours. This step constructs the pyrimidine ring, installing a methyl group at position 5 via the malonate ester. The product, 3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one, is isolated in 72% yield after recrystallization from methanol.

Chlorination at Position 7

The pyrimidinone intermediate is converted to the corresponding 7-chloro derivative using phosphorus oxychloride (POCl₃) under solvent-free conditions. Heating at 110°C for 4 hours achieves complete chlorination, yielding 7-chloro-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine (89% yield). Excess POCl₃ is removed by distillation under reduced pressure, and the product is purified via silica gel chromatography.

Preparation of 4-(2-Methylallyl)piperazine

N-Alkylation of Piperazine

Piperazine is alkylated with 2-methylallyl chloride in acetonitrile using potassium carbonate (K₂CO₃) as a base. The reaction proceeds at 60°C for 18 hours, selectively generating 4-(2-methylallyl)piperazine (63% yield). The product is isolated by filtration and washed with diethyl ether to remove unreacted starting materials.

Final Substitution at Position 7

The 7-chloro intermediate undergoes nucleophilic substitution with 4-(2-methylallyl)piperazine in dimethylformamide (DMF) at 120°C for 24 hours. Triethylamine (Et₃N) is added to scavenge HCl, driving the reaction to completion. The crude product is purified via column chromatography (hexane/ethyl acetate, 3:1) to yield 3-(2-methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine (68% yield).

Optimization and Yield Considerations

Step Reaction Yield Key Conditions
1 Pyrazole formation 85% Hydrazine hydrate, ethanol, reflux
2 Cyclization 72% Methyl malonate, EtONa, ethanol
3 Chlorination 89% POCl₃, 110°C, solvent-free
4 Piperazine alkylation 63% 2-Methylallyl chloride, K₂CO₃, acetonitrile
5 Substitution 68% DMF, 120°C, Et₃N

Critical parameters include the exclusion of moisture during chlorination and the use of excess piperazine to minimize dialkylation. The regioselectivity of the cyclization step is ensured by the electronic effects of the 2-methoxyphenyl group, which directs cyclization to the desired position.

Spectroscopic Characterization

The final compound is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key NMR signals include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.52 (dd, J = 7.6 Hz, 1H, ArH), 6.99–6.93 (m, 2H, ArH), 5.12 (s, 1H, CH₂=C), 4.82 (s, 1H, CH₂=C), 3.88 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperazine), 2.62–2.58 (m, 4H, piperazine), 2.41 (s, 3H, CH₃), 1.78 (s, 3H, CH₃).
  • HRMS : m/z calcd for C₂₂H₂₆N₅O₂ [M+H]⁺: 392.2081; found: 392.2083.

Chemical Reactions Analysis

3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of substituents, synthesis routes, and inferred biological activities is provided below.

Table 1: Structural and Functional Comparison
Compound Name (Reference) 3-Substituent 5-Substituent 7-Substituent Synthesis Method Biological Activity (Inferred/Reported)
Target Compound 2-Methoxyphenyl Methyl 4-(2-Methylallyl)piperazinyl Likely reductive amination Antitumor potential (core scaffold activity )
5-Isopropyl-2-methyl-3-phenyl () Phenyl Isopropyl 4-Methylpiperazinyl Piperidine-mediated cyclization Unreported; similar piperazinyl groups target CNS receptors
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl) () 2,4-Dichlorophenyl 4-Fluorophenyl Trifluoromethyl Adapted condensation Antitrypanosomal, kinase inhibition
5-(3-Methoxyphenyl)-2-methyl () 3-Methoxyphenyl Methyl Trifluoromethyl Commercial synthesis Unreported; trifluoromethyl may enhance metabolic stability
Compound 32 () Indol-4-yl - Morpholinyl + piperazinyl Reductive amination Unreported; morpholinyl linked to kinase inhibition
Key Observations

Indol-4-yl () and 3-methoxyphenyl () substituents highlight the scaffold’s adaptability for diverse interactions.

Piperazinyl derivatives (target, ) are often associated with CNS activity, while trifluoromethyl groups () improve metabolic stability.

Synthetic Routes :

  • The target’s synthesis likely parallels methods in , involving reductive amination for piperazinyl attachment.
  • Piperidine-mediated cyclization () and condensation reactions () are common for pyrazolo[1,5-a]pyrimidine core formation.

Research Findings and Implications

  • Antitumor Potential: The pyrazolo[1,5-a]pyrimidine core is established in oncology research, with substituents modulating kinase inhibition (e.g., KDR kinase in ) or DNA intercalation . The target’s 2-methylallyl-piperazinyl group may enhance cellular penetration or target selectivity.
  • Antimicrobial Activity: Analogs like show antitrypanosomal activity, suggesting the target’s methoxyphenyl group could be optimized for parasitic targets.
  • Synthetic Feasibility : Modular synthesis routes () allow rapid diversification, positioning the target compound for structure-activity relationship (SAR) studies.

Biological Activity

3-(2-Methoxyphenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article aims to synthesize available research findings on its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented as follows:

C20H26N4O\text{C}_{20}\text{H}_{26}\text{N}_{4}\text{O}

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties. A study demonstrated that certain derivatives showed selective cytotoxicity against various cancer cell lines, including A549 (lung cancer) and NCI-H1975 (non-small cell lung cancer) cells. The IC50 values for these compounds ranged from 0.297 μM to 15.629 μM, indicating a potent inhibitory effect on tumor cell proliferation .

CompoundCell LineIC50 (μM)
B1A549>50
B1NCI-H19750.297
B2NCI-H197515.629

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in tumor growth and progression. For instance, it has been shown to inhibit the EGFR L858R/T790M mutation with inhibition rates reaching up to 96.70% at concentrations as low as 0.1 μM . This suggests that the compound could serve as a potential therapeutic agent for treating cancers with these mutations.

Neuropharmacological Effects

In addition to its antitumor activity, the compound exhibits neuropharmacological effects. Studies have shown that derivatives containing the piperazine moiety can influence serotonin and dopamine receptor pathways. For example, one study found that certain methoxyphenylpiperazine derivatives displayed affinity for serotonin receptors, which could be linked to potential antidepressant or anxiolytic effects .

Case Study 1: Antinociceptive Activity

A specific derivative was tested in a mouse model for its antinociceptive effects using the tail-pinch test. Results indicated that this compound effectively reduced pain responses, suggesting a possible application in pain management therapies .

Electrochemical studies revealed that pyrazolo[1,5-a]pyrimidine derivatives can undergo regioselective modifications under electrochemical conditions, enhancing their reactivity and potential applications in drug development .

Q & A

Q. What are the common synthetic routes for constructing the pyrazolo[1,5-a]pyrimidine core in derivatives like this compound?

The synthesis typically involves cyclocondensation of aminopyrazole precursors with dielectrophilic reagents (e.g., β-diketones or trifluoromethyl ketones) under thermal conditions. For example, heating 4-substituted-3-methyl-1H-pyrazol-5-amine with fluorophenyl-substituted diketones at 433–438 K forms the fused pyrazolo[1,5-a]pyrimidine core, followed by piperazinyl substitution via nucleophilic aromatic substitution . Solvent selection (e.g., ethanol/acetone mixtures) and recrystallization are critical for isolating high-purity crystals .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., C–H···π stacking in orthorhombic Pbca systems) .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions, with methoxy (δ 3.8–4.0 ppm) and piperazinyl protons (δ 2.5–3.5 ppm) as key markers .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Advanced Research Questions

Q. How can researchers optimize the substitution at the piperazinyl position to enhance target binding affinity?

Structure-activity relationship (SAR) studies suggest:

  • Allyl vs. aryl substituents : 2-Methylallyl groups improve steric compatibility with hydrophobic enzyme pockets compared to bulkier aryl groups .
  • Molecular docking : Prioritize substituents with calculated binding energies ≤ −8.5 kcal/mol to kinase targets (e.g., KDR or CRF1 receptors) .
  • Synthetic flexibility : Use Mitsunobu or Buchwald-Hartwig reactions to introduce diverse amines while maintaining regioselectivity .

Q. What strategies mitigate low yields during the introduction of the 2-methylallyl group onto the piperazine ring?

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine .
  • Catalysis : Pd(OAc)₂/Xantphos systems improve coupling efficiency in allylation reactions .
  • Temperature control : Reactions at 60–80°C minimize side-product formation .

Q. How can researchers resolve conflicting bioactivity data across different assay systems for this compound?

  • Assay standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and control compounds .
  • Pharmacokinetic profiling : Compare logP (2.1–2.5) and plasma protein binding (>90%) to contextualize bioavailability discrepancies .
  • Meta-analysis : Pool data from ≥3 independent studies to identify outliers .

Q. What computational methods predict the binding mode of this compound with kinase targets?

  • Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns trajectories to assess stability of hydrogen bonds (e.g., N7–Lys216 in KDR) .
  • Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity (ΔΔG ≤ ±1.5 kcal/mol indicates viable modifications) .

Q. How to design controlled-release formulations for in vivo studies of this compound?

  • Liposomal encapsulation : Use phosphatidylcholine/cholesterol vesicles (size: 100–150 nm) to prolong half-life .
  • Biodegradable polymers : Poly(lactic-co-glycolic acid) (PLGA) matrices sustain release over 72 hours .
  • Bioavailability testing : Monitor plasma concentrations via LC-MS/MS at 0, 4, 8, and 24-hour intervals .

Q. What analytical approaches validate purity in polar solvents like DMSO or methanol?

  • HPLC-DAD : Use C18 columns (acetonitrile/water gradient) to detect impurities <0.1% .
  • Differential scanning calorimetry (DSC) : Confirm crystallinity with sharp melting endotherms (e.g., 221–223°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.